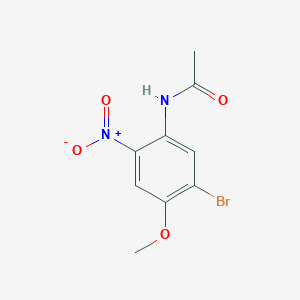

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide

Vue d'ensemble

Description

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to an acetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:

Bromination: The starting material, 4-methoxy-2-nitroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Acetylation: The brominated product is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), bases (sodium hydroxide, potassium carbonate).

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, methanol).

Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).

Major Products Formed

Substitution: N-(5-Substituted-4-methoxy-2-nitrophenyl)acetamide derivatives.

Reduction: N-(5-Bromo-4-methoxy-2-aminophenyl)acetamide.

Oxidation: N-(5-Bromo-4-hydroxy-2-nitrophenyl)acetamide or N-(5-Bromo-4-formyl-2-nitrophenyl)acetamide.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide has shown promise in various biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . This suggests that this compound may also exhibit similar effects.

- Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects, indicating potential therapeutic applications in treating inflammatory diseases .

- Cytotoxic Effects : Preliminary studies suggest that derivatives of nitrophenyl acetamides may possess cytotoxic effects against certain cancer cell lines, warranting further exploration of this compound in cancer therapy .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of a related compound, (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol, against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting that this compound may exhibit similar antimicrobial properties .

Case Study 2: Cytotoxicity Against Cancer Cells

Research on nitrophenyl acetamides has shown potential cytotoxic effects against cancer cell lines. These findings underscore the need for further investigations into this compound's efficacy as an anticancer agent .

Mécanisme D'action

The mechanism of action of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like the nitro and bromine atoms can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-Methoxy-2-nitrophenyl)acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

N-(5-Bromo-2-nitrophenyl)acetamide:

N-(5-Bromo-4-methoxyphenyl)acetamide: Lacks the nitro group, which can alter its chemical reactivity and biological interactions.

Uniqueness

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of bromine, methoxy, and nitro groups on the phenyl ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analyses with structurally similar compounds.

Chemical Structure and Synthesis

This compound has the molecular formula , characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring. These functional groups are crucial for its biological activity.

The synthesis of this compound typically involves nitration and acylation processes. A common synthetic route includes:

- Nitration : The compound is synthesized by treating N-(3-bromo-4-methoxyphenyl)acetamide with nitric acid in acetic anhydride.

- Acetylation : This step involves the introduction of the acetamide group.

This process yields a yellow crystalline product, which can be purified through recrystallization from aqueous solutions .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

The compound has shown promise in inhibiting the growth of various bacterial strains, including those resistant to conventional antibiotics. The nitro group is particularly important for its antibacterial properties, as it interferes with bacterial cell wall synthesis .

2. Anti-inflammatory Properties

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways .

3. Anticancer Potential

Emerging evidence suggests cytotoxic effects on certain cancer cell lines, indicating its potential for therapeutic applications in oncology. Studies have indicated that compounds with similar structures often exhibit anticancer properties, and this compound may follow this trend .

The mechanism of action for this compound is thought to involve several pathways:

- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

- Binding Affinity : The methoxy and acetamide groups influence the compound’s binding affinity and specificity towards various molecular targets.

- Modulation of Biochemical Pathways : These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity. Below is a summary table comparing this compound with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Methoxy-2-nitrophenyl)acetamide | Methoxy and nitro groups | Lacks bromine substitution |

| N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide | Chlorine instead of bromine | Potentially different reactivity profiles |

| N-(3-Nitrophenyl)acetamide | No methoxy group; only nitro substitution | Simpler structure; different biological activity |

The presence of bromine in this compound may enhance its reactivity compared to similar compounds lacking this feature .

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of compounds similar to this compound in various disease models:

- Non-Small Cell Lung Cancer (NSCLC) : Research has indicated that multitargeting agents can inhibit key signaling pathways involved in NSCLC, suggesting that compounds like this compound could offer therapeutic benefits in resistant cancer types .

- Antiviral Properties : Some related compounds have demonstrated antiviral activities against various viral infections, indicating potential broader applications for derivatives of this compound .

Propriétés

IUPAC Name |

N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVRYIASUVEKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284600 | |

| Record name | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7357-66-6 | |

| Record name | 7357-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.